- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795
Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)
92443-13-5 structure
Product Name:2-Methyl-1H-benzodimidazole-5-carbonitrile
Numéro CAS:92443-13-5
Le MF:C9H7N3
Mégawatts:157.171981096268
MDL:MFCD06659814
CID:803328
Update Time:2023-11-22
2-Methyl-1H-benzodimidazole-5-carbonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile
- 1H-Benzimidazole-6-carbonitrile,2-methyl-
- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)
- 2-methyl-1H-Benzimidazole-6-carbonitrile
- 2-methyl-3H-benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzimidazole-5-carbonitrile
- 2-Methyl-5-cyan-benzimidazol
- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE
- 5-CYANO-2-METHYL-BENZIMIDAZOLE
- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)
- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)
- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)
- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile
- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile
- 2-Methyl-1H-benzodimidazole-5-carbonitrile
-
- MDL: MFCD06659814
- Piscine à noyau: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)
- La clé Inchi: QPFHANMJUAOJKH-UHFFFAOYSA-N
- Sourire: N#CC1C=C2C(NC(C)=N2)=CC=1
Propriétés calculées
- Qualité précise: 157.06400
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
Propriétés expérimentales
- Le PSA: 52.47000
- Le LogP: 1.74298
2-Methyl-1H-benzodimidazole-5-carbonitrile Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2-Methyl-1H-benzodimidazole-5-carbonitrile PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | M337363-2.5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 2.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337363-5mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 5mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M337363-25mg |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 25mg |
$ 95.00 | 2022-06-03 | ||
| abcr | AB267934-250 mg |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 250mg |
€341.40 | 2023-04-26 | ||
| abcr | AB267934-1 g |
2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |
92443-13-5 | 1g |
€565.00 | 2023-04-26 | ||
| Chemenu | CM529792-1g |
2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |
92443-13-5 | 95% | 1g |
$393 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1249907-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 95% | 1g |
$500 | 2024-06-07 | |
| abcr | AB267934-250mg |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 250mg |
€357.80 | 2025-04-15 | |
| abcr | AB267934-1g |
2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |
92443-13-5 | 95% | 1g |
€587.60 | 2025-04-15 | |
| 1PlusChem | 1P0066BH-1g |
2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |
92443-13-5 | 96% | 1g |
$350.00 | 2025-02-21 |
2-Methyl-1H-benzodimidazole-5-carbonitrile Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux
Référence
- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033
Méthode de production 3
Conditions de réaction
1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Référence
- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone
Référence
- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756
Méthode de production 5
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C
Référence
- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342
Méthode de production 6
Conditions de réaction
1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C
Référence
- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72
Méthode de production 8
Conditions de réaction
1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),
Méthode de production 9
Conditions de réaction
1.1 12 h, reflux
Référence
- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C
Référence
- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C
Référence
- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944
2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials
- propanedioic acid
- 1,1,1-Trimethoxyethane
- Acetamide,N-(4-cyano-2-nitrophenyl)-
- 4-Amino-3-nitrobenzonitrile
- 3,4-Diaminobenzonitrile
- 3-amino-4-nitro-benzonitrile
2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products
2-Methyl-1H-benzodimidazole-5-carbonitrile Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
Numéro de commande:A844236
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:02
Prix ($):357.0
Courriel:sales@amadischem.com
2-Methyl-1H-benzodimidazole-5-carbonitrile Littérature connexe
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Produits connexes
- 237429-61-7(1H-Benzimidazole-6-carbonitrile,2-(hydroxymethyl)-)
- 150613-50-6(2-Chloromethyl-3H-benzoimidazole-5-carbonitrile)
- 88422-24-6(1H-Benzimidazole-2-carbonitrile,6-methyl-)
- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)
- 226258-72-6(2-methyl-1H-1,3-benzodiazole-5,6-dicarbonitrile)
- 1792-41-2(2,5-Dimethyl-1H-benzimidazole)
- 825613-16-9(2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile)
- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)
- 319916-65-9(2-propyl-1H-Benzimidazole-6-carbonitrile)
- 69984-78-7(1H-Benzimidazole-6-carbonitrile(9CI))
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile
Pureté:99%
Quantité:1g
Prix ($):357.0